Cas no 133-38-0 (2-Butenedioic acid,2,3-dihydroxy-, (2E)-)

133-38-0 structure
Nome del prodotto:2-Butenedioic acid,2,3-dihydroxy-, (2E)-
2-Butenedioic acid,2,3-dihydroxy-, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenedioic acid,2,3-dihydroxy-, (2E)-
- DIHYDROXYFUMARIC ACID
- DIHYDROXYFUMARIC ACID(RG)
- acidodiidrossifumarico
- dihydrofumaric acid
- DIHYDROXYBUTENEDIOIC ACID
- dihydroxyfumarate
- dihydroxy-fumaric acid
- dihydroxy-fumaricaci
- Dihydroxy-fumarsaeure
- DIHYDROXYMALEIC ACID
- 2,3-dihydroxyfumaric acid
- (E)-DIHYDROXYBUTENEDIOIC ACID
- dihydroxyfumaric acid dihydrat
- (2E)-dihydroxybut-2-enedioic acid
- NSC525548
- CHEBI:4593
- DHF
- SCHEMBL57216
- NSC-525548
- L'Acido diidrossifumarico
- AKOS006221688
- 2-Butenedioic acid, 2,3-dihydroxy-, (2E)-
- FUMARIC ACID, DIHYDROXY-
- 3,4,4-trihydroxy-2-oxobut-3-enoic acid
- SCHEMBL3189786
- CS-0245735
- (E)-2,3-dihydroxybut-2-enedioic acid
- 13096-38-3
- SCHEMBL57215
- FS-6811
- EN300-310165
- Dihydroxyfumarsaeure
- Acido diidrossifumarico
- (2E)-2,3-dihydroxybut-2-enedioic acid
- (E)-2,3-Dihydroxyfumaric acid
- (2E)-2,3-dihydroxybut-2-enedioate
- (E)-2,3-Dihydroxy-2-butenedioic acid
- LMFA01060194
- 3,4,4-trihydroxy-2-oxobut-3-enoate
- NSC 20941
- NSC-20941
- NS00041390
- 133-38-0
- 2-oxo-3,4,4-trihydroxy-3E-butenoic acid
- Acido diidrossifumarico [Italian]
- (2-)dihydroxyfumarate
- Q27106417
- DTXSID701030332
- EINECS 205-106-2
- BZCOSCNPHJNQBP-OWOJBTEDSA-N
- 2-Butenedioic acid,3-dihydroxy-, (E)-
- (2E)-2,3-Dihydroxy-2-butenedioic acid #
- 4-03-00-01975 (Beilstein Handbook Reference)
- C00975
- J-012929
- dihydroxybut-2-enedioic acid
- BRN 1724790
- Dihydroxyfumaricacid
- Dihydroxy - maleic acid
- NSC20941
- 2-Butenedioic acid, 2,3-dihydroxy-, (E)-
- DB-230225
- dihydroxybut-2-enedioicacid
-
- Inchi: InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+
- Chiave InChI: BZCOSCNPHJNQBP-OWOJBTEDSA-N
- Sorrisi: OC(/C(=C(/C(=O)O)\O)/O)=O
Proprietà calcolate
- Massa esatta: 148.00100
- Massa monoisotopica: 148.001
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 115A^2
Proprietà sperimentali
- Densità: 2.055
- Punto di fusione: 156 °C (dec.)(lit.)
- Punto di ebollizione: 308.6°Cat760mmHg
- Punto di infiammabilità: 154.7°C
- Indice di rifrazione: 1.658
- PSA: 115.06000
- LogP: -0.51680
2-Butenedioic acid,2,3-dihydroxy-, (2E)- Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S22
- Condizioni di conservazione:2-8°C
2-Butenedioic acid,2,3-dihydroxy-, (2E)- Letteratura correlata
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
4. Back matter
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
133-38-0 (2-Butenedioic acid,2,3-dihydroxy-, (2E)-) Prodotti correlati
- 20688-70-4(dihydroxyfumarsaeure dihydrat)
- 898789-61-2([3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(m-tolyl)methanone)
- 1804705-45-0(2-(Difluoromethyl)-4-fluoro-3-iodopyridine-5-methanol)
- 1955505-71-1(4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride)
- 2138137-53-6(3-(2,3-dichlorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine)
- 872040-99-8(Olopatadine Amide)
- 1015897-89-8(1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide)
- 2097901-79-4(6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine)
- 1956367-32-0(Pyrimido[5,4-b]quinoline, 7-bromo-4-chloro-2-methyl-)
- 1706439-21-5(2-(3-Bromo-4-dimethylamino-phenyl)-7-methyl-benzooxazol-5-ylamine)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
